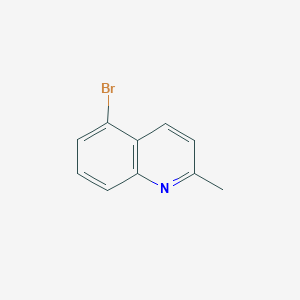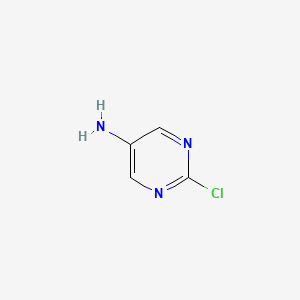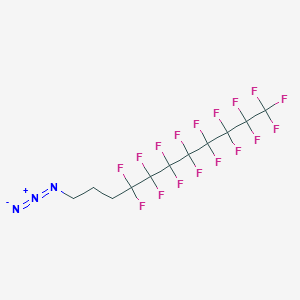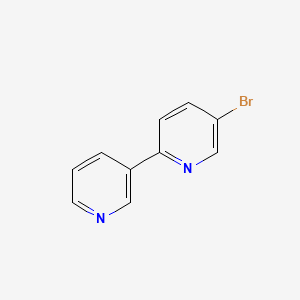
5-溴-2-甲基喹啉
描述
5-Bromo-2-methylquinoline, also known as 5-bromo-2-methylquinoline-3-carboxylic acid, is a heterocyclic aromatic compound which belongs to the quinoline family. It is a colorless solid that is soluble in organic solvents and can be used as a starting material for the synthesis of various compounds. 5-Bromo-2-methylquinoline has been widely studied due to its unique properties, such as its ability to form complexes with metal ions, its stability in aqueous solutions, and its low toxicity. It has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a drug in the treatment of certain diseases.
科学研究应用
药物化学
喹啉,包括 5-溴-2-甲基喹啉,由于其广泛的生物活性,已成为药物设计中核心的模板 . 它是一个无可争议的药效基团,因为它在药物化学研究中具有巨大的优势 . 科学家最近报道的体内和体外筛选可能为新型药物开发铺平道路 .
药物开发
功能化的喹啉基团,如 5-溴-2-甲基喹啉,对未来的药物开发具有重大功效 . 通过快速合成方法已开发出许多具有生物活性的喹啉衍生物 .
合成有机化学
喹啉由于其在工业和合成有机化学领域的广泛应用,已成为必不可少的杂环化合物 . 它在药物化学领域发挥着重要作用 .
生物和药物活性
已经介绍了各种具有潜在生物和药物活性的精选喹啉及其衍生物 . 喹啉是天然和合成化合物的重要组成部分 .
化学合成
5-溴-2-甲基喹啉可用于化学合成 . 在生命科学、材料科学、化学合成、色谱、分析等领域有经验的科学家已使用过它 .
乙酰苯胺的分子内环化
据报道,乙酰苯胺在 80–90 °C 下用氧氯化磷在二甲基甲酰胺中进行分子内环化 5 小时,可方便地获得 2-氯喹啉-3-甲醛 . 此过程被称为维尔斯迈尔-哈克反应 .
安全和危害
5-Bromo-2-methylquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
未来方向
Quinoline and its derivatives, including 5-Bromo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, properties, and applications of 5-Bromo-2-methylquinoline and its derivatives.
作用机制
Target of Action
Quinoline and its derivatives, which include 5-bromo-2-methylquinoline, are known to play a major role in the field of medicinal chemistry . They are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives, including 2-methylquinoline, have shown substantial biological activities .
Action Environment
The synthesis and functionalization of quinoline derivatives are known to be influenced by various factors, including the choice of solvent and reaction conditions .
生化分析
Biochemical Properties
5-Bromo-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 5-Bromo-2-methylquinoline and these enzymes involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can affect the metabolism of other compounds processed by these enzymes .
Cellular Effects
The effects of 5-Bromo-2-methylquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-methylquinoline has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methylquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This binding can result in changes in gene expression, as seen with the modulation of oxidative stress response genes . Additionally, 5-Bromo-2-methylquinoline can interact with receptors on the cell surface, triggering downstream signaling cascades that affect cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methylquinoline can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methylquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur. For example, high doses of 5-Bromo-2-methylquinoline have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-2-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or inducing specific enzymes . This interaction can lead to changes in the concentration of various metabolites, influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
5-Bromo-2-methylquinoline exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Bromo-2-methylquinoline is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMDSLRHPXLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481547 | |
| Record name | 5-BROMO-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54408-52-5 | |
| Record name | 5-BROMO-2-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)


![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
